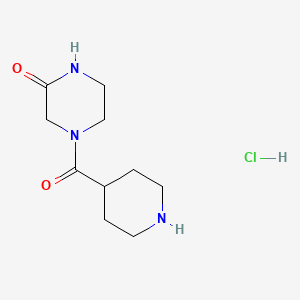

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride

Vue d'ensemble

Description

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H18ClN3O2. It is a derivative of piperazine and piperidine, both of which are important scaffolds in medicinal chemistry due to their wide range of biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is primarily utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Drug Development

This compound is significant in the development of pharmaceuticals targeting various conditions:

- Antipsychotics : Derivatives of piperidine are often found in antipsychotic medications, such as Melperone, which has been synthesized using piperidine derivatives .

- Alzheimer's Disease Treatments : The synthesis of donepezil, a widely used drug for Alzheimer's disease, has been facilitated by piperidine-based intermediates .

Synthesis Methodologies

Recent advances in synthetic methodologies involving this compound demonstrate its versatility:

- Catalytic Hydrogenation : New methods using palladium and ruthenium catalysts have been developed to synthesize piperidine derivatives with high yields and selectivity .

- One-Pot Reactions : Techniques combining multiple reaction steps into one pot have been optimized to streamline the synthesis of complex piperidine compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing novel antidepressants. By modifying the piperazine ring, researchers were able to enhance the selectivity for serotonin receptors, leading to improved efficacy compared to existing treatments .

Case Study 2: Antitumor Activity

Research has shown that derivatives of piperazine and piperidine exhibit significant antitumor activity. The incorporation of this compound into drug candidates has led to promising results in preclinical trials against various cancer cell lines .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Building block for pharmaceuticals targeting CNS disorders | Melperone, Donepezil |

| Synthetic Methodologies | Catalytic hydrogenation and one-pot reactions for efficient synthesis | Novel antidepressants |

| Antitumor Activity | Development of compounds with significant activity against cancer cells | Piperazine derivatives |

Mécanisme D'action

The mechanism of action of 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine derivatives: Trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.

Piperidine derivatives: Various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Uniqueness

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is unique due to its combined piperazine and piperidine moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to compounds containing only one of these moieties.

Activité Biologique

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is a compound belonging to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring and a piperazine moiety, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Similar compounds have been shown to engage in hydrophobic interactions and exhibit selectivity towards sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection .

Key Mechanisms Include:

- Sigma Receptor Interaction: Compounds with a similar structure have demonstrated significant binding affinity to σ1 receptors, which can enhance opioid analgesia and modulate calcium flux in neurons .

- Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neurochemical balance .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties: By acting on σ1 receptors, the compound may enhance the analgesic effects of opioids, providing a potential therapeutic avenue for pain management .

- Antidepressant Activity: Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects, potentially through modulation of serotonergic pathways .

- Neuroprotective Effects: The interaction with sigma receptors may also confer neuroprotective properties, making it a candidate for treating neurodegenerative disorders .

In Vivo Studies

In animal models, the administration of this compound has shown promising results in pain relief and behavioral improvements in models of depression. For instance, studies indicated that co-administration with opioid agonists resulted in significantly enhanced pain relief compared to opioids alone .

Table 1: Summary of In Vivo Effects

| Study Reference | Dosage (mg/kg) | Effect Observed | Model Type |

|---|---|---|---|

| 10 | Enhanced analgesia | Nociceptive mice | |

| 5 | Antidepressant-like | Forced swim test | |

| 15 | Neuroprotection | Neurodegenerative model |

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter metabolism. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for cholinergic signaling, suggesting potential applications in Alzheimer's disease therapy .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| Acetylcholinesterase | 14.1 | 92 |

| Butyrylcholinesterase | ND | 38 (max) |

Propriétés

IUPAC Name |

4-(piperidine-4-carbonyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-1-3-11-4-2-8;/h8,11H,1-7H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZUBZGPHPBGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-16-5 | |

| Record name | 2-Piperazinone, 4-(4-piperidinylcarbonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.